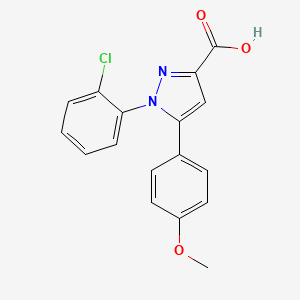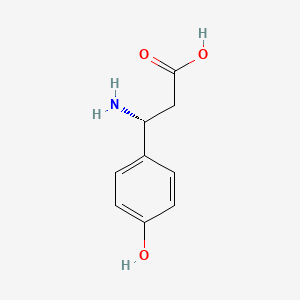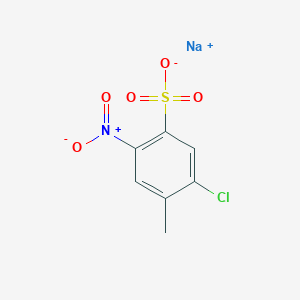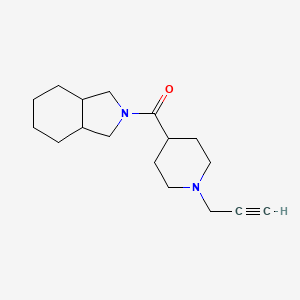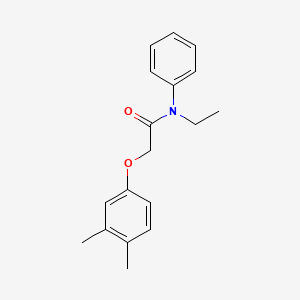![molecular formula C24H26N4O2 B3008353 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877647-02-4](/img/structure/B3008353.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolopyrimidine class, which has been the subject of various studies due to its potential biological activities. Pyrazolopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and kinase inhibition activities .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves the construction of the bicyclic scaffold followed by functionalization at various positions on the ring system. For instance, the synthesis of related compounds has been achieved through chlorination, aminization, and cyclization reactions . The introduction of substituents such as methyl, phenyl, and methoxy groups can be strategically performed to target specific biological receptors or to improve pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. Substituents on the rings can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of lipophilic groups and acyl moieties has been shown to be crucial for efficient binding to human A3 adenosine receptors . Crystallographic studies have provided detailed insights into the solid-state structure of these compounds, which can be used to understand their mechanism of action .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including displacement, cyclization, and condensation reactions, to yield a wide array of structurally diverse compounds . The reactivity of these compounds can be exploited to synthesize analogs with improved biological activities or to explore structure-activity relationships further .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the bicyclic core. These properties are critical for the compound's bioavailability and overall pharmacological profile. For instance, the presence of methoxy groups can affect the compound's lipophilicity, which in turn can influence its absorption and distribution in biological systems .
Applications De Recherche Scientifique
Inhibitory Activity and Antihypertensive Potential
One study described a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP-specific (type V) phosphodiesterase, showing enzymatic and cellular activity as well as in vivo oral antihypertensive activity. This research indicates the compound's potential in treating hypertension through the modulation of cGMP phosphodiesterase activity (Dumaitre & Dodic, 1996).
Anticancer and Anti-5-lipoxygenase Agents
Another study synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This highlights the compound's relevance in developing new treatments for cancer and inflammation by inhibiting the 5-lipoxygenase pathway (Rahmouni et al., 2016).
Synthesis and Structural Analysis
Research into the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into the molecular design and structural properties of these compounds, facilitating their application in various fields of chemistry and pharmacology (Repich et al., 2017).
Antimicrobial and Antitumor Activities
The use of enaminones as building blocks for synthesizing substituted pyrazoles has been explored, demonstrating significant antitumor and antimicrobial activities. This application suggests the potential use of the compound in creating new therapeutic agents against microbial infections and cancer (Riyadh, 2011).
Structural and Antipyretic Research
Structural analysis and the study of the antipyretic-hypothermizing effect of various pyrazolo[1,5-a]pyrimidines have been conducted, emphasizing the therapeutic relevance of these compounds in managing fever and potentially other related conditions (Auzzi et al., 1979).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have activity as a monoamine oxidase inhibitor
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the potential target mentioned above, it could possibly inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This would result in increased levels of these neurotransmitters in the brain, potentially leading to various physiological effects. This is purely speculative and requires experimental validation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. If the compound does indeed act as a monoamine oxidase inhibitor, it would affect the metabolic pathways of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This could potentially lead to changes in mood, cognition, and neural function .
Result of Action
The molecular and cellular effects of the compound’s action are not explicitly stated in the available resources. If it acts as a monoamine oxidase inhibitor, it could potentially increase the concentration of certain neurotransmitters in the brain, leading to altered neuronal signaling. The specific effects would likely depend on the exact neural pathways involved .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-10-11-20(29-3)21(15-18)30-4)28-24(26-16)23(17(2)27-28)19-8-6-5-7-9-19/h5-11,14-15,25H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFZOQZXZJVXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
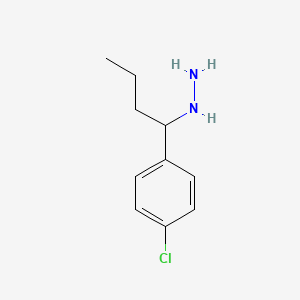
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
